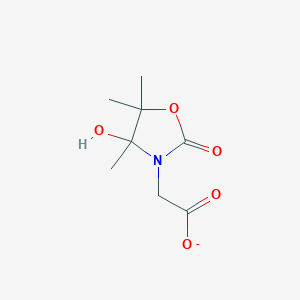
2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is an organic compound with a complex structure that includes an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate typically involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with acetic acid or its derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学的研究の応用
2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one
- 4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
Uniqueness
2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound includes a trimethyl oxazolidine core which contributes to its biological activity. Its molecular weight is approximately 203.19 g/mol with specific computed properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 203.19 g/mol |
| XLogP3-AA | -0.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
These properties suggest favorable interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with oxazolidinone structures often exhibit antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Activity
Studies have shown that derivatives of oxazolidinones possess significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). In vitro studies have indicated that related compounds can selectively inhibit COX-2 over COX-1, suggesting a potential pathway for therapeutic applications in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
- Free Radical Scavenging : The hydroxyl groups in the structure may facilitate electron donation to neutralize free radicals.
- Cell Signaling Modulation : Potential modulation of signaling pathways involved in inflammation and apoptosis has been observed with related oxazolidinone compounds.
Study on Antioxidant Properties
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various oxazolidinone derivatives. The results indicated that compounds similar to this compound showed significant DPPH radical scavenging activity (IC50 values ranging from 20 to 50 µM), indicating strong potential as antioxidants .
Antimicrobial Evaluation
In another research effort assessing the antimicrobial efficacy of oxazolidinone derivatives against Gram-positive bacteria, it was found that certain structural modifications enhanced antibacterial activity significantly. Although direct data on this specific compound is scarce, it suggests a promising avenue for further investigation into its antimicrobial potential .
特性
分子式 |
C8H12NO5- |
|---|---|
分子量 |
202.18 g/mol |
IUPAC名 |
2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate |
InChI |
InChI=1S/C8H13NO5/c1-7(2)8(3,13)9(4-5(10)11)6(12)14-7/h13H,4H2,1-3H3,(H,10,11)/p-1 |
InChIキー |
LCOQHVMIPOQRHJ-UHFFFAOYSA-M |
正規SMILES |
CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















